Nickel(II)hydroxyacetate

Description

Contextual Overview of Nickel Carboxylates as Versatile Precursors

Nickel carboxylates are a broad class of compounds that have been extensively used as precursors for the synthesis of various nickel-containing materials. tandfonline.comresearchgate.net These compounds, where a nickel ion is coordinated to one or more carboxylate groups, are often employed in the production of nickel and nickel oxide (NiO) nanoparticles, which have applications in catalysis and electronics. researchgate.net The thermal decomposition of nickel carboxylates, such as nickel acetate (B1210297), can be a controlled method to produce these nanomaterials. wikipedia.org The choice of the specific carboxylate ligand is crucial as it influences the solubility of the precursor and the morphology of the final product. Direct anodic dissolution of nickel metal in the presence of carboxylic acids is another efficient method to synthesize polymeric nickel(II) carboxylate complexes. asianpubs.org

Academic Research Landscape and Interdisciplinary Relevance of Nickel(II)hydroxyacetate

Research into this compound and related systems spans several disciplines. In materials science , it is primarily investigated as a single-source precursor for the synthesis of nickel-based nanomaterials. The controlled thermal treatment of the complex can yield nickel oxide or, under reducing conditions, nickel nanoparticles with specific sizes and shapes. In coordination chemistry , the focus is on the synthesis and structural characterization of novel complexes. mdpi.comasianpubs.org Studies explore how reaction conditions and the presence of other ligands can direct the self-assembly process to form discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. Furthermore, the field of molecular magnetism takes an interest in polynuclear nickel(II) complexes, as the bridging hydroxyacetate ligands can mediate magnetic interactions (either ferromagnetic or antiferromagnetic) between the nickel(II) centers.

Scope and Objectives of Advanced Research on this compound

The future of research on this compound is aimed at harnessing its unique characteristics for specific applications. A major objective is the rational design of new metal-organic frameworks (MOFs) and coordination polymers with predictable structures and properties. By modifying the ligand or incorporating other building blocks, researchers aim to create materials with tailored porosity for gas storage or separation. Another key area is catalysis . Nickel complexes are known to be active in various catalytic processes, including hydrogenation and oxidation reactions. mdpi.comrsc.org Advanced studies are exploring the potential of this compound and its derivatives as catalysts or pre-catalysts, for instance, in the hydrodeoxygenation of biomass-derived molecules to produce biofuels. rsc.org Elucidating the precise electronic structure and the nature of magnetic coupling in these systems through advanced spectroscopic and computational methods remains a fundamental goal to guide the design of new functional materials.

Detailed Research Findings

Kinetic and equilibrium studies have been performed on the complex formation between nickel(II) and the glycolate (B3277807) (hydroxyacetate) ligand. acs.org X-ray diffraction studies on related systems, such as nickel(II) complexes with other functionalized hydrazides, reveal that the nickel(II) ion typically adopts a distorted octahedral coordination geometry. mdpi.com In these structures, the ligand can coordinate in a bidentate fashion through the carbonyl oxygen and the amine nitrogen. In the case of hydroxyacetate, coordination is expected via the carboxylate oxygen atoms and the hydroxyl oxygen.

In polymeric structures, bridging ligands are common. For instance, in a one-dimensional coordination polymer of nickel(II), chlorine atoms have been observed to act as bridges between adjacent metal centers, a role that the hydroxyacetate ligand can also fulfill. mdpi.com

The following table summarizes typical structural and property-related data for nickel(II) complexes with related ligands, which provides a basis for understanding this compound.

| Feature | Description of Findings |

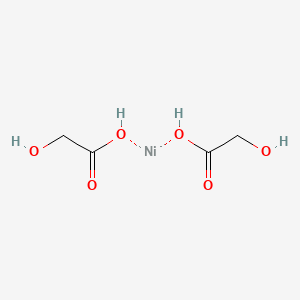

| Formula | Ni(OOCCH₂OH)₂ strem.comscbt.com |

| Molecular Weight | 208.75 g/mol strem.comscbt.com |

| Coordination Number | The nickel(II) ion is versatile but commonly exhibits coordination numbers of 4, 5, or 6 in its complexes. chemijournal.com In aqueous solution, it exists as the octahedral [Ni(H₂O)₆]²⁺ ion. libretexts.orgdocbrown.info |

| Coordination Geometry | Octahedral geometry is very common for nickel(II) complexes, especially with oxygen-donating ligands and water. wikipedia.orgchemijournal.com |

| Ligand Functionality | The hydroxyacetate ligand can act as a bidentate chelating ligand or as a bridging ligand connecting multiple metal centers. |

| Magnetic Properties | Polynuclear nickel(II) complexes linked by bridging ligands frequently exhibit magnetic coupling between the metal ions. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8NiO6 |

|---|---|

Molecular Weight |

210.80 g/mol |

IUPAC Name |

2-hydroxyacetic acid;nickel |

InChI |

InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5); |

InChI Key |

DKPFGKFWFOCABZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)O.C(C(=O)O)O.[Ni] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for Nickel Ii Hydroxyacetate Complexes

Diverse Synthetic Routes for Crystalline Nickel(II) Hydroxyacetate Materials

The formation of crystalline nickel(II) hydroxyacetate can be achieved through several sophisticated techniques, each offering distinct advantages in controlling the final product. These methods range from solution-based approaches like hydrothermal and solvothermal synthesis to solid-state and environmentally benign green synthesis routes.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, under elevated temperatures and pressures. humanjournals.com These techniques facilitate the dissolution of reactants and promote crystallization, yielding well-defined structures. dergipark.org.tr

A notable approach for synthesizing a related compound, layered hydroxide (B78521) nickel acetate (B1210297), involves hydrolysis in a polyol medium, which can be considered a high-boiling point solvothermal process. acs.orgresearchgate.net In this "chimie douce" (soft chemistry) method, a nickel salt is treated in a polyol like ethylene (B1197577) glycol, which acts as both a solvent and a complexing agent. acs.orgnih.gov The hydrolysis of an in-situ formed nickel-alkoxyacetate complex leads to the precipitation of layered hydroxide nickel acetate. acs.org The resulting material, with the general formula Ni(OH)₂₋ₓ(CH₃COO)ₓ·nH₂O, exhibits a brucite-like structure where some hydroxyl groups are substituted by acetate groups. acs.org This method offers a pathway to poorly ordered, turbostratic (a type of disorder in layered materials) lamellar compounds. acs.org While this specific study focuses on the acetate, the principles can be extended to the synthesis of nickel(II) hydroxyacetate by utilizing glycolic acid or a hydroxyacetate precursor.

The key steps in a hypothetical hydrothermal/solvothermal synthesis of nickel(II) hydroxyacetate would involve:

Dissolving a nickel(II) salt (e.g., nickel acetate, nickel chloride) and a source of hydroxyacetate (e.g., glycolic acid) in a suitable solvent (water for hydrothermal, or a polyol like ethylene glycol for solvothermal) within a sealed autoclave.

Heating the autoclave to a specific temperature, typically between 100°C and 300°C, to increase the solubility of precursors and initiate the reaction. dergipark.org.tr

Maintaining the temperature for a set duration to allow for the nucleation and growth of crystalline nickel(II) hydroxyacetate.

Controlled cooling of the autoclave to promote the formation of well-defined crystals.

Washing and drying the final product to remove any unreacted precursors or byproducts.

Controlled Precipitation and Recrystallization Approaches

Controlled precipitation is a widely used technique for synthesizing inorganic compounds from a solution by exceeding their solubility product. Key to this method is the careful control of reaction conditions to influence the particle size, morphology, and purity of the precipitate. For nickel compounds, precipitation is often induced by changing the pH of the solution. journalirjpac.comcore.ac.uk For instance, nickel hydroxide precipitation from a nickel sulfate (B86663) solution starts at a pH of around 3 and becomes more evident at a pH of 9, being complete at pH 11. journalirjpac.com

A potential route for synthesizing nickel(II) hydroxyacetate via controlled precipitation could involve:

Preparing an aqueous solution containing a soluble nickel(II) salt and glycolic acid.

Slowly adding a precipitating agent, such as a base (e.g., sodium hydroxide or ammonia), to raise the pH and induce the formation of nickel(II) hydroxyacetate. The rate of addition of the precipitating agent is crucial in controlling the supersaturation of the solution and, consequently, the nucleation and growth of the crystals. core.ac.uk

Controlling the temperature during precipitation can also influence the solubility of the product and the kinetics of crystal growth. mdpi.com

The resulting precipitate can then be aged in the mother liquor to improve its crystallinity and particle size.

Recrystallization is a purification technique used to refine the crystalline structure of a solid. While there is limited direct information on the recrystallization of nickel(II) hydroxyacetate, the principles applied to other nickel carboxylates can be considered. This would typically involve dissolving the crude nickel(II) hydroxyacetate in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of purer, more uniform crystals. The choice of solvent is critical and would depend on the solubility characteristics of nickel(II) hydroxyacetate.

Solid-State Reactions and Green Synthesis Principles

Solid-state reactions involve the direct reaction of solid reactants at elevated temperatures, often without the use of a solvent. This method can be advantageous for producing solvent-free materials and can sometimes lead to the formation of unique crystal phases. A potential solid-state synthesis of nickel(II) hydroxyacetate could involve the intimate mixing of a nickel(II) salt (e.g., nickel carbonate or nickel acetate) with glycolic acid, followed by heating at a controlled temperature to initiate the reaction and drive off any volatile byproducts. For instance, nanosized nickel hydroxide has been synthesized via a two-step solid-state reaction at room temperature, starting with the grinding of nickel acetate and oxalic acid. researchgate.net

Green synthesis focuses on developing environmentally friendly processes by reducing or eliminating the use of hazardous substances. researchgate.net One approach in green synthesis is the use of plant extracts as reducing and capping agents for the formation of nanoparticles. humanjournals.comdergipark.org.trscielo.org.za Phytochemicals within the plant extracts, such as polyphenols, flavonoids, and carboxylic acids, can facilitate the reduction of metal ions and stabilize the resulting nanoparticles. dergipark.org.tr A hypothetical green synthesis of nickel(II) hydroxyacetate nanoparticles could involve:

Preparing an aqueous extract from a suitable plant material known to be rich in reducing phytochemicals. humanjournals.comscielo.org.za

Mixing the plant extract with a solution of a nickel(II) salt and glycolic acid.

The reaction could proceed at room temperature or with gentle heating, where the phytochemicals would reduce the nickel ions and the hydroxyacetate ligands would coordinate to form the final product. The biomolecules from the plant extract would also act as capping agents, controlling the size and preventing agglomeration of the nanoparticles.

Influence of Reaction Parameters on Product Morphology and Phase Purity

The morphology (shape and size) and phase purity of the synthesized nickel(II) hydroxyacetate are critically dependent on the reaction parameters. Careful optimization of these parameters is essential to obtain a material with desired characteristics.

Temperature, Pressure, and Reaction Duration Optimization

In hydrothermal and solvothermal synthesis, temperature is a crucial factor that influences reaction kinetics, precursor solubility, and crystal growth. unja.ac.id Higher temperatures generally lead to faster reaction rates and can result in larger and more crystalline particles. unja.ac.id However, excessively high temperatures can also lead to the formation of undesirable phases or decomposition of the product. The pressure within the autoclave is directly related to the temperature and the solvent's vapor pressure. Increased pressure can enhance the solubility of reactants and influence the crystallization process.

The duration of the reaction also plays a significant role. Longer reaction times in hydrothermal synthesis can lead to improved crystallinity and larger particle sizes as the system moves towards thermodynamic equilibrium. researchgate.net However, prolonged reaction times might also induce phase transformations or particle agglomeration. For instance, in the synthesis of a nickel-based metal-organic framework, an extended hydrothermal reaction time of 30 hours resulted in improved energy storage performance, indicating a more optimal structure. researchgate.net

The following table summarizes the general influence of these parameters on the synthesis of crystalline materials, which can be extrapolated to nickel(II) hydroxyacetate:

| Parameter | General Influence on Product |

| Temperature | Affects reaction rate, solubility, and crystallinity. Higher temperatures can lead to larger crystals but also risk of decomposition. |

| Pressure | Influences reactant solubility and can affect crystal structure and morphology. |

| Reaction Duration | Longer times can improve crystallinity and particle size but may also lead to phase changes or agglomeration. |

Solvent System Effects on Crystallization Kinetics

The choice of solvent in solvothermal and precipitation methods has a profound impact on the final product. unram.ac.id The solvent's polarity, viscosity, and boiling point can influence the solubility of precursors, the rate of reaction, and the mechanism of crystal growth. unram.ac.idunram.ac.id

In solvothermal synthesis, using different solvents can lead to different crystal morphologies and even different crystal structures. unram.ac.idresearchgate.net For example, in the synthesis of a nickel(II)-terephthalate complex, using water as a solvent resulted in block-like microcrystals with higher crystallinity, whereas using dimethylformamide (DMF) or a mixture of water and DMF produced aggregates with lower crystallinity. unram.ac.idresearchgate.net The solvent can also act as a capping agent, adsorbing onto specific crystal faces and directing the growth in a particular dimension, leading to morphologies like nanorods, nanowires, or nanosheets.

The table below outlines the potential effects of different solvent systems on the synthesis of nickel(II) hydroxyacetate:

| Solvent Property | Influence on Synthesis |

| Polarity | Affects the solubility of nickel salts and hydroxyacetic acid, influencing the supersaturation and nucleation rate. |

| Viscosity | Can impact mass transport and diffusion rates, thereby affecting crystal growth kinetics. |

| Boiling Point | Determines the operating temperature range in solvothermal synthesis, which in turn affects crystallinity and reaction rate. |

| Coordinating Ability | Solvents can coordinate with nickel ions, influencing the reaction pathway and the structure of the resulting complex. |

pH Control and Ligand-to-Metal Ratio in Solution-Based Synthesis

The formation of nickel(II) hydroxyacetate is fundamentally a result of the hydrolysis of the nickel(II) ion in the presence of acetate ligands. The equilibrium between the fully coordinated nickel(II) acetate and its partially hydrolyzed, hydroxy-bridged species is highly sensitive to the pH of the solution and the relative concentration of acetate ions.

In aqueous solutions, the nickel(II) ion exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. The introduction of acetate ions (CH₃COO⁻) leads to the stepwise substitution of water molecules to form various nickel(II) acetate complexes. However, the acetate ligand is the conjugate base of a weak acid, acetic acid, and thus, its presence influences the solution's pH.

The synthesis of nickel(II) hydroxyacetate hinges on creating conditions that favor the partial hydrolysis of the nickel-aqua-acetate complexes without leading to the complete precipitation of nickel(II) hydroxide. This is achieved by carefully controlling the pH and the acetate-to-nickel molar ratio.

Influence of pH:

A lower pH, achieved by the presence of excess acetic acid, shifts the equilibrium towards the formation of the fully coordinated nickel(II) acetate, Ni(CH₃COO)₂. Conversely, as the pH increases (i.e., becomes less acidic or more basic), the hydrolysis of the coordinated water molecules is promoted, leading to the formation of hydroxide ions in the coordination sphere of the nickel ion. This process can be represented by the following simplified equilibrium:

[Ni(CH₃COO)ₓ(H₂O)y]⁽²⁻ˣ⁾⁺ + H₂O ⇌ [Ni(CH₃COO)ₓ(OH)(H₂O)y₋₁]⁽¹⁻ˣ⁾⁺ + H₃O⁺

At sufficiently high pH, extensive hydrolysis leads to the precipitation of nickel(II) hydroxide, Ni(OH)₂. The synthesis of nickel(II) hydroxyacetate, therefore, requires maintaining the pH within a specific range where controlled hydrolysis occurs, leading to the formation of a stable solid phase incorporating both acetate and hydroxide ligands. If the excess of acetic acid is too small during the evaporation of a nickel acetate solution, an insoluble basic acetate will form. sciencemadness.org

Influence of Ligand-to-Metal Ratio:

The ratio of acetate ligands to nickel(II) ions is another critical parameter. A high acetate concentration can buffer the solution and suppress hydrolysis by favoring the formation of higher-order acetate complexes. Conversely, a lower acetate-to-nickel ratio provides fewer coordinating acetate ions, leaving more coordination sites available for water molecules, which are more susceptible to hydrolysis.

Research into the synthesis of layered hydroxide metal acetates has provided specific insights into the composition of nickel(II) hydroxyacetate. A study by Poul et al. (2000) detailed the synthesis of a layered hydroxide nickel acetate with the chemical formula Ni(OH)₂(₋ₓ)(CH₃COO)ₓ·nH₂O, where x was determined to be 0.40 and n was 0.63. acs.org This compound was described as having a brucite-like (Mg(OH)₂) structure, with a random substitution of hydroxide groups by acetate groups. acs.org The acetate anion in this structure behaves as a unidentate ligand. acs.org

The following interactive data table summarizes the relationship between reaction conditions and the resulting nickel-containing products.

| pH Range | Acetate-to-Nickel Ratio | Predominant Product | Structural Characteristics |

| Low (< 5) | High | Nickel(II) Acetate (e.g., [Ni(CH₃COO)₂(H₂O)₄]) | Mononuclear complexes in solution or crystalline solids. |

| Mid (5-7) | Moderate | Nickel(II) Hydroxyacetate (e.g., Ni(OH)₁.₆(CH₃COO)₀.₄·0.63H₂O) | Layered brucite-like structure with mixed hydroxide and acetate coordination. acs.org |

| High (> 7) | Low | Nickel(II) Hydroxide (Ni(OH)₂) | Amorphous or crystalline precipitate. |

Investigation of Nucleation and Growth Mechanisms During Synthesis

The formation of a solid phase from a solution is a two-step process involving nucleation, the initial formation of stable nuclei, and subsequent crystal growth. While specific studies on the nucleation and growth mechanisms of nickel(II) hydroxyacetate are not extensively available, valuable insights can be drawn from research on analogous systems, such as layered double hydroxides (LDHs) and other basic metal salts.

Nucleation:

The nucleation of nickel(II) hydroxyacetate is expected to be a complex process influenced by factors such as supersaturation, pH, temperature, and the presence of impurities. The formation of the initial nuclei likely involves the oligomerization of hydrolyzed nickel-acetate species in solution. These precursor species may consist of nickel ions bridged by hydroxide and possibly acetate groups.

The rate of nucleation is critically dependent on the degree of supersaturation. In the context of nickel(II) hydroxyacetate synthesis, supersaturation is controlled by the rate of hydrolysis, which in turn is governed by pH and temperature. A rapid increase in pH can lead to a high degree of supersaturation, resulting in rapid nucleation and the formation of a large number of small, potentially amorphous or poorly crystalline particles. Conversely, a slow, controlled increase in pH allows for a lower degree of supersaturation, favoring the formation of fewer, larger, and more crystalline particles.

Growth:

Once stable nuclei are formed, they grow by the addition of solute species from the solution. For layered structures like nickel(II) hydroxyacetate, growth is often anisotropic, occurring preferentially in two dimensions to form plate-like or lamellar crystals. This growth process involves the incorporation of both hydroxide and acetate ions into the expanding crystal lattice.

The morphology and crystallinity of the final product are highly dependent on the growth conditions. Aging the precipitate in the mother liquor can lead to Ostwald ripening, where larger crystals grow at the expense of smaller, less stable ones, resulting in a more uniform particle size distribution and improved crystallinity.

The study of layered double hydroxides (LDHs) provides a useful model for understanding the potential growth mechanism of nickel(II) hydroxyacetate. The growth of LDH crystals is understood to occur via the addition of metal-hydroxide sheets, with the interlayer anions (in this case, acetate) being incorporated to balance the charge. The ordered stacking of these layers leads to the formation of the characteristic lamellar structure. It is plausible that the growth of nickel(II) hydroxyacetate follows a similar layered growth mechanism, with the brucite-like Ni(OH)₂ sheets being modified by the incorporation of acetate ligands.

Comprehensive Structural Elucidation and Solid State Characterization of Nickel Ii Hydroxyacetate

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the atomic arrangement in a crystalline solid. For Nickel(II)hydroxyacetate, this method has revealed a polymeric structure with specific coordination geometries and intermolecular interactions.

The single-crystal X-ray diffraction analysis of this compound, reported as poly[nickel(II)-bis(μ-hydroxyacetato-O1,O2:O1’)], reveals that it crystallizes in a polymeric form. core.ac.uk The compound is isomorphous with its cobalt analogue. core.ac.uk The nickel atom is situated on a center of inversion. core.ac.uk

Detailed crystallographic data are summarized in the table below.

| Crystal Parameter | Value |

| Chemical Formula | [Ni(C₂H₃O₃)₂]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.231(1) |

| b (Å) | 8.254(2) |

| c (Å) | 7.592(2) |

| α (°) | 90 |

| β (°) | 108.78(3) |

| γ (°) | 90 |

| Volume (ų) | 310.4(1) |

| Z | 2 |

Table 1: Crystallographic data for this compound. core.ac.uk

The Nickel(II) ion in the crystal structure of this compound is six-coordinate, exhibiting a distorted octahedral geometry. core.ac.uk Each nickel center is chelated by two glycolate (B3277807) ligands, with each ligand's carboxylate oxygen and α-hydroxy oxygen binding to the metal. core.ac.uk This forms a five-membered chelate ring. The polymeric nature arises from the bridging of the α-hydroxy oxygen atom to an adjacent nickel center. core.ac.uk

The coordination sphere of the nickel atom is completed by two carboxylate oxygen atoms and two α-hydroxy oxygen atoms from two different glycolate ligands in the equatorial plane, and two bridging α-hydroxy oxygen atoms from neighboring units in the axial positions. core.ac.uk The Ni-O bond distance to the carboxylate oxygen is shorter than the Ni-O bond to the α-hydroxy oxygen within the chelate ring. core.ac.uk The axial Ni-O bond length is slightly longer than the equatorial Ni-O bond lengths. core.ac.uk

| Bond | Length (Å) |

| Ni-O(1) (hydroxy) | 2.063(1) |

| Ni-O(2) (carboxy) | 2.035(1) |

| Ni-O(1') (bridging hydroxy) | 2.103(1) |

Table 2: Selected bond lengths around the Nickel(II) center. core.ac.uk

In the solid state, the polymeric chains of this compound are further organized by hydrogen bonding interactions. The non-coordinating oxygen atom of the carboxylate group can act as a hydrogen bond acceptor, while the hydroxyl groups can act as donors, leading to a three-dimensional supramolecular network. These interactions contribute to the stability and insolubility of the compound in common solvents.

Currently, there are no reports in the scientific literature describing structural polymorphism for this compound. The reported structure is for the anhydrous polymeric form. core.ac.uk While hydrated forms of related compounds like nickel(II) acetate (B1210297) are common, a well-characterized hydrated crystalline form of this compound has not been described. wikipedia.org

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide valuable information about the morphology and nanostructure of materials. For a related compound, (Ni, Zn)-hydroxyacetate, SEM and TEM images have shown the presence of plate-like particles. researchgate.net The micrographs reveal homogeneous platelet-shaped particles with an average size of approximately 2 micrometers. researchgate.net The observation of broken edges in the TEM images suggests that these platelets are extremely thin. researchgate.net This morphology is consistent with the layered nature that can be inferred from the crystal structure of related hydroxy-salt compounds.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Size

Scanning Electron Microscopy (SEM) studies of materials structurally related to this compound, such as Ni-Zn layered hydroxyacetates, reveal a morphology consisting of plate-like particles. researchgate.net These particles exhibit a non-uniform size distribution, typically ranging from 0.5 to 5 micrometers. researchgate.net The stacking of these plate-like particles leads to the formation of interparticle voids and slit-shaped pores, which significantly influence the surface properties of the material. For electrochemically synthesized nickel hydroxide (B78521), which shares structural motifs with the hydroxyacetate, SEM images show that the material is composed of agglomerates of smaller particles. researchgate.net

Table 1: SEM Morphological Data for a Related Ni-Zn Layered Hydroxyacetate

| Parameter | Description |

| Particle Morphology | Plate-like |

| Particle Size Range | 0.5 - 5 µm |

| Surface Features | Stacking of particles creates interparticle voids and slit-shaped pores |

Data derived from studies on structurally similar Ni-Zn layered hydroxyacetates. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Dimensions and Lattice Fringe Analysis

Transmission Electron Microscopy (TEM) provides further insight into the nanoscale features of layered nickel hydroxides. Studies on related α-Ni(OH)₂ have shown the formation of large, two-dimensional crystals. researchgate.net For layered nickel hydroxyacetate specifically, TEM analysis has been instrumental in observing complex phase transformation kinetics under certain conditions, such as exposure to cold H₂-Ar plasma. researchgate.net While specific nanoparticle dimensions and lattice fringe analyses for pristine this compound are not extensively detailed in the available literature, analysis of related materials provides valuable context. For instance, high-resolution TEM of α-Ni(OH)₂ reveals d-spacing values consistent with its crystal structure, such as a d-spacing of 1.54 Å corresponding to the (301) plane. arxiv.org

Vibrational Spectroscopy for Ligand Conformation and Metal-Ligand Bonding

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the local chemical environment, including ligand conformation and the nature of metal-ligand bonds in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of layered nickel hydroxyacetate (LHS-Ni-Ac) displays characteristic absorption bands that provide information about the coordination of the acetate ligand. researchgate.net Intense bands are observed at approximately 1600 cm⁻¹ and 1380 cm⁻¹, which are assigned to the asymmetric (νₐₛ(-COO⁻)) and symmetric (νₛ(-COO⁻)) stretching vibrations of the carboxylate group, respectively. researchgate.net The separation between these two bands (Δν ≈ 220 cm⁻¹) is indicative of a unidentate coordination mode for the acetate ligand. researchgate.net This suggests that the acetate group is directly bonded to the nickel ion through one of its oxygen atoms. In addition to the carboxylate vibrations, the FTIR spectra of related layered nickel hydroxides also show broad bands in the region of 4000 to 2000 cm⁻¹ corresponding to the stretching vibrations of hydroxyl groups within the layers. researchgate.net

Table 2: FTIR Vibrational Bands and Assignments for Layered Nickel Hydroxyacetate (LHS-Ni-Ac)

| Wavenumber (cm⁻¹) | Assignment | Inferred Structural Feature |

| ~1600 | Asymmetric C-O stretching (νₐₛ(-COO⁻)) | Carboxylate group of the acetate ligand |

| ~1380 | Symmetric C-O stretching (νₛ(-COO⁻)) | Carboxylate group of the acetate ligand |

| ~220 (Δν) | Difference between νₐₛ and νₛ | Unidentate coordination of the acetate ligand |

*Source: researchgate.net *

Raman Spectroscopy

While detailed Raman spectroscopic data for pristine this compound is limited in the reviewed literature, studies on related nickel hydroxide species offer valuable comparative insights. For instance, the Raman spectrum of α-Ni(OH)₂ exhibits a characteristic phonon mode at 460 cm⁻¹ and second-order phonon modes at 979 and 1055 cm⁻¹. arxiv.org A distinctive peak at 3610 cm⁻¹ corresponds to the internal O-H stretching vibration and serves as a fingerprint to identify the α-phase of nickel hydroxide. arxiv.org In situ Raman spectroscopy has also been effectively used to monitor the transformation of α-Ni(OH)₂ to β-Ni(OH)₂ in aqueous environments. nih.gov

Elemental Analysis for Stoichiometric Confirmation

The chemical formula for layered nickel hydroxyacetate has been reported as Ni(OH)₂₋ₓ(CH₃COO)ₓ·nH₂O. koreascience.kr For a specific formulation of Ni(OH)₁.₅(CH₃COO)₀.₅·nH₂O, the stoichiometry indicates a partial substitution of hydroxyl groups by acetate anions within the brucite-like layers. researchgate.net To confirm this stoichiometry, elemental analysis is performed to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nickel, and Oxygen). These experimental values are then compared with the theoretical percentages calculated from the proposed chemical formula. Although a specific experimental dataset for this compound was not available in the surveyed literature, the principle of stoichiometric confirmation by comparing found and calculated values is a standard and essential method for characterizing new compounds.

Spectroscopic and Electronic Structure Investigations of Nickel Ii Hydroxyacetate

UV-Visible Spectroscopy for Electronic Transitions and Ligand Field Splitting Parameters

The electronic spectrum of a d⁸ metal ion like Nickel(II) in an octahedral or pseudo-octahedral environment is typically characterized by three spin-allowed d-d transitions. For Nickel(II)hydroxyacetate, where the nickel ion is coordinated by oxygen atoms from both the carboxylate and hydroxyl groups, an octahedral geometry is anticipated. The expected electronic transitions arise from the excitation of electrons from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

The energies of these transitions are used to determine the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). For many hexaaquanickel(II) complexes, which serve as a good comparison for oxygen-coordinated Ni(II), these bands are typically observed in the near-infrared and visible regions. mdpi.com For instance, the [Ni(H₂O)₆]²⁺ ion exhibits absorption peaks around 8500 cm⁻¹, 13,500 cm⁻¹, and 25,300 cm⁻¹. mdpi.com

Table 1: Representative UV-Visible Absorption Data for Octahedral Ni(II) Complexes with Oxygen-Donor Ligands

| Complex | ν₁ (³A₂g → ³T₂g) (cm⁻¹) | ν₂ (³A₂g → ³T₁g(F)) (cm⁻¹) | ν₃ (³A₂g → ³T₁g(P)) (cm⁻¹) | 10Dq (cm⁻¹) | B (cm⁻¹) | Reference |

| [Ni(H₂O)₆]²⁺ | ~8,500 | ~13,500 | ~25,300 | ~8,500 | ~1080 | mdpi.com |

| [Ni(oxalate)·2.5H₂O]n | - | ~15,150 | ~26,315 | - | - | lew.ro |

| Ni(II) in silicate (B1173343) glass | - | ~16,900-18,600 | - | - | - |

Note: Data for this compound is not directly available and is inferred from analogous compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Configuration and Spin State

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For a d⁸ ion like Ni(II) in an octahedral geometry, the ground state is ³A₂g, which is an orbital singlet, and it possesses two unpaired electrons (S=1).

High-spin octahedral Ni(II) complexes are often termed "EPR-silent" at conventional X-band frequencies (~9.5 GHz). This is because the zero-field splitting (ZFS) of the S=1 spin state is often large, and the selection rules for EPR transitions (ΔMs = ±1) may not be readily met under these conditions. nih.gov However, EPR signals can sometimes be observed at room temperature for certain Ni(II) complexes, particularly if there are distortions from perfect octahedral symmetry. ias.ac.in

For Ni(II) ions in a distorted environment, the spin Hamiltonian parameters, including the g-tensor and the zero-field splitting parameters (D and E), can be determined. These parameters provide detailed information about the symmetry of the ligand field and the nature of the metal-ligand bonding. For instance, single-crystal EPR studies of a dinuclear nickel complex allowed for the determination of the g and D tensors. ias.ac.in In many cases, high-frequency and high-field EPR (HF-EPR) is necessary to accurately determine these parameters for S=1 systems.

Given that this compound is expected to have a high-spin octahedral configuration, it is likely to be challenging to observe a conventional X-band EPR spectrum. The electronic spectra of Co(II) and Ni(II) complexes with certain macrocyclic ligands have been used to assign an octahedral geometry, which is consistent with the expected EPR properties. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top few nanometers of a material's surface. For this compound, XPS would be instrumental in confirming the +2 oxidation state of the nickel ions.

The Ni 2p region of the XPS spectrum is characteristic of the nickel oxidation state. For Ni(II) compounds, the Ni 2p₃/₂ peak is typically observed in the binding energy range of 854-856 eV. A key feature of the Ni(II) 2p spectrum is the presence of strong satellite peaks at higher binding energies (around 6 eV above the main peak). These satellites arise from charge transfer processes between the ligand and the metal during photoionization and are a hallmark of the Ni(II) electronic configuration. researchgate.net

In a study of nickel-cobalt (B8461503) metal-organic frameworks, the Ni 2p₃/₂ peak for Ni²⁺ was observed at approximately 856.2 eV, with a corresponding shake-up satellite at around 861.5 eV. nih.gov Similarly, for NiAl-LDH, the Ni 2p spectrum can be used to identify the Ni(II) state. researchgate.net

Table 2: Representative Ni 2p₃/₂ Binding Energies for Ni(II) Compounds

| Compound/System | Ni 2p₃/₂ Binding Energy (eV) | Satellite Peak Position (eV) | Reference |

| NiO | ~854.6 | ~861.0 | researchgate.net |

| Ni(OH)₂ | ~856.1 | ~862.0 | researchgate.net |

| NiCo-MOF | ~856.2 | ~861.5 | nih.gov |

Note: The exact binding energies for this compound would be influenced by the specific coordination environment and surface chemistry.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for elucidating the local geometric and electronic structure around a specific element. For this compound, XAS at the Ni K-edge can provide detailed information about the coordination number, bond distances, and the nature of the coordinating ligands. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

The NEXAFS (or XANES) region, which encompasses the absorption edge and the region up to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For an octahedral Ni(II) complex, the pre-edge region of the Ni K-edge spectrum typically shows a weak 1s → 3d transition. The intensity and shape of this pre-edge feature are indicative of the degree of distortion from perfect centrosymmetry. The main absorption edge position is sensitive to the oxidation state of the nickel ion.

Studies on Ni(II) complexes with various ligands have demonstrated the utility of XANES in probing the electronic structure. For instance, the analysis of Ni K-edge XANES spectra of bis(1,2-dione dioximato)nickel(II) complexes provided insights into their stacking structures. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can provide precise information about the number and type of neighboring atoms and their distances from the nickel center.

For this compound, EXAFS analysis would be expected to reveal the coordination of nickel by oxygen atoms from the carboxylate and hydroxyl groups. In a study of Ni(II) in aqueous solutions with chloride ions, EXAFS was used to determine the first shell structure of the Ni(II) aqua ion, showing six coordinated water molecules at a Ni-O distance of 2.07(2) Å. nih.gov This provides a good model for the expected Ni-O bond lengths in this compound. EXAFS studies on Ni(II) complexes of 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids have also been used to determine the local structure. researchgate.net

Table 3: Representative EXAFS Parameters for Ni(II) Complexes with Oxygen Donor Ligands

| Complex/System | Scatterer | Coordination Number (N) | Distance (R, Å) | Reference |

| [Ni(H₂O)₆]²⁺ (in NiCl₂ soln) | O | 6 | 2.07 | nih.govresearchgate.net |

| Bis(glycinato)nickel(II) (in soln) | O | 6 (total) | - | researchgate.net |

Note: Specific EXAFS data for this compound is not available and would need to be determined experimentally.

Luminescence Spectroscopy (if applicable to this compound)

The luminescence of Ni(II) complexes is generally weak and often not observed at room temperature. This is because the excited states of Ni(II) are prone to rapid non-radiative decay processes, particularly through low-lying d-d states. However, in some cases, luminescence can be observed, typically at low temperatures.

For octahedral Ni(II) complexes, emission, if it occurs, would likely originate from the lowest energy spin-allowed excited state, ³T₂g, or from a spin-forbidden state. The luminescence properties are highly dependent on the ligand field strength and the rigidity of the complex. Strong field ligands can raise the energy of the d-d excited states, potentially allowing for ligand-based luminescence to be observed.

While phosphorescent Pt(II) complexes are common, luminescent materials based on Ni(II) are much rarer. nih.gov This is attributed to the less efficient spin-orbit coupling and the lower ligand field splitting of the d-orbitals in Ni(II) compared to heavier elements. nih.gov However, research into making Ni(II) complexes luminescent is an active area. For instance, some five-coordinate nickel(II) complexes with quinolinolate and macrocyclic ligands have been shown to exhibit luminescence in the yellowish-green spectral region.

Given that this compound possesses relatively weak field oxygen-donor ligands, significant luminescence is not expected. Any potential emission would likely be very weak and only observable at cryogenic temperatures.

Thermal Decomposition Pathways and Kinetic Analysis of Nickel Ii Hydroxyacetate

Thermogravimetric Analysis (TGA) for Decomposition Stages and Mass Loss Profiles

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes of a material as a function of temperature. For Nickel(II) hydroxyacetate, which can exist in a hydrated form, the TGA curve typically reveals distinct stages of mass loss.

The initial mass loss, occurring at lower temperatures, is generally attributed to the removal of water molecules. This dehydration step is followed by the decomposition of the anhydrous Nickel(II) hydroxyacetate at higher temperatures. The decomposition of the organic hydroxyacetate ligand is a more complex process and may occur in one or multiple steps.

Based on analogous compounds like nickel(II) acetate (B1210297) tetrahydrate, a multi-step decomposition profile is expected. stackexchange.comresearchgate.net The first step corresponds to the loss of water of hydration. The subsequent steps involve the breakdown of the hydroxyacetate ligand. For instance, the decomposition of nickel(II) acetate shows a second major weight loss step in the range of 300-380 °C. stackexchange.com A final, smaller weight loss can occur at even higher temperatures, leading to the final stable residue. stackexchange.com

Table 1: Illustrative TGA Data for the Decomposition of a Related Nickel Carboxylate (Nickel(II) Acetate Hydrate)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| I | ~80 - 150 | Variable (depends on hydration) | Dehydration |

| II | ~300 - 380 | ~33.5 | Decomposition of the acetate ligand |

| III | ~415 - 440 | ~6 | Final decomposition to oxide |

Note: This data is based on the thermal decomposition of nickel(II) acetate hydrate (B1144303) and serves as an illustrative example due to the close structural similarity to nickel(II) hydroxyacetate. stackexchange.com

Differential Scanning Calorimetry (DSC) for Thermal Events and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as melting, crystallization, and decomposition, which can be either endothermic or exothermic.

In the thermal analysis of Nickel(II) hydroxyacetate, DSC curves would be expected to show an endothermic peak corresponding to the dehydration process. The subsequent decomposition of the hydroxyacetate ligand is typically an exothermic process, which would be visible as one or more exothermic peaks in the DSC curve. For example, the decomposition of bulk nickel acetylacetonate (B107027), another related compound, shows that all decomposition reactions, apart from the initial water loss, are exothermic transformations.

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or FTIR Spectroscopy

Evolved Gas Analysis (EGA) techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), are powerful tools for identifying the gaseous products released during thermal decomposition. wikipedia.org This information is critical for proposing a detailed decomposition mechanism.

For Nickel(II) hydroxyacetate, the decomposition of the hydroxyacetate ligand is expected to release a mixture of gases. Studies on the closely related nickel(II) acetate have identified the primary gaseous products as acetic acid, acetone, and carbon dioxide. stackexchange.com The presence of the hydroxyl group in the hydroxyacetate ligand might lead to the formation of additional or different products, such as glycolic acid or formaldehyde, though the main decomposition pathway is likely to be similar. EGA-FTIR analysis of the thermal degradation of zinc nickel hydroxy acetate, a compound containing the nickel hydroxyacetate structure, also revealed the evolution of acetic acid, acetone, water, and CO2 at higher temperatures.

Table 2: Expected Evolved Gases from the Decomposition of Nickel(II) Hydroxyacetate based on Analogous Compounds

| Evolved Gas | Chemical Formula | Method of Detection |

| Water | H₂O | MS, FTIR |

| Acetic Acid | CH₃COOH | MS, FTIR |

| Acetone | (CH₃)₂CO | MS, FTIR |

| Carbon Dioxide | CO₂ | MS, FTIR |

Note: This table is compiled based on data from the thermal decomposition of nickel(II) acetate and zinc nickel hydroxy acetate. stackexchange.com

Kinetic Modeling of Solid-State Decomposition Reactions

The study of the kinetics of solid-state decomposition reactions provides insights into the reaction mechanism and the factors that control the reaction rate. The kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be determined from TGA data using various mathematical models.

Commonly used models for solid-state reactions include reaction-order models (e.g., first-order, second-order), nucleation and growth models (e.g., Avrami-Erofeev), and diffusion-controlled models. The Coats-Redfern approximation is a frequently applied method for the calculation of kinetic parameters from non-isothermal TGA data. researchgate.net

For instance, the isothermal decomposition of nickel(II) hydroxide (B78521) has been successfully described by a first-order random nucleation model. osti.gov The thermal decomposition of nickel(II) sulfate (B86663) hexahydrate has been analyzed using various kinetic models, with different stages of decomposition being best described by different models (e.g., second-order reaction, Avrami equation). researchgate.net A similar approach could be applied to the TGA data of Nickel(II) hydroxyacetate to determine the kinetic model that best describes its decomposition process. The activation energy for the decomposition of nickel(II) hydroxide has been measured to be around 134 kJ/mol. osti.gov

Identification and Characterization of Solid Residues from Thermal Decomposition

The final solid residue remaining after the complete thermal decomposition of Nickel(II) hydroxyacetate in an oxidizing atmosphere is typically the metal oxide. X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases present in this residue.

For Nickel(II) hydroxyacetate, the expected final product is Nickel(II) oxide (NiO). The XRD pattern of the residue would show characteristic peaks corresponding to the crystalline structure of NiO. Studies on the thermal decomposition of various nickel salts, including nickel hydroxide and nickel chloride, confirm the formation of NiO as the final solid product. researchgate.netresearchgate.net The morphology and particle size of the resulting NiO can be influenced by the heating rate and the atmosphere during decomposition.

Coordination Chemistry and Ligand Field Theory of Nickel Ii Hydroxyacetate Complexes

Ligand Binding Modes and Chelation Behavior of Hydroxyacetate

The hydroxyacetate ligand (HOCH₂COO⁻) is an α-hydroxy carboxylate that can coordinate to a metal ion in several ways. Its versatility stems from the presence of two distinct donor sites: the carboxylate oxygen atoms and the hydroxyl oxygen atom. This allows for both simple monodentate binding and more complex chelation and bridging behaviors.

The primary binding modes include:

Monodentate Coordination: The ligand binds to the nickel(II) center through one of the carboxylate oxygen atoms. This is less common when chelation is possible but can occur if the chelate ring is strained or if other strongly coordinating ligands are present.

Bidentate Chelation: The hydroxyacetate ligand forms a stable five-membered ring by coordinating to the nickel(II) ion through one carboxylate oxygen and the hydroxyl oxygen. This is a very common binding mode for α-hydroxy carboxylates and is a key factor in the stability of mononuclear complexes.

Bidentate Bridging: The carboxylate group can bridge two nickel(II) centers. In this mode, each of the two carboxylate oxygens binds to a different metal ion. This is a fundamental interaction in the formation of dinuclear and polynuclear structures.

Tridentate Bridging/Chelating: In more complex polynuclear structures, the ligand can act in a tridentate fashion, chelating to one metal center via the carboxylate and hydroxyl groups while simultaneously bridging to an adjacent metal center with the other carboxylate oxygen.

The ability of hydrazone ligands to act as both chelating and bridging ligands has been studied, providing a model for how multifunctional ligands can form clusters of varying nuclearity. mdpi.com Similarly, the acetate (B1210297) ligand is known to adopt various bridging modes, such as the common bidentate η¹:η¹:μ₂-bridge, which is instrumental in forming dinuclear and polynuclear nickel(II) structures. researchgate.netwikipedia.org The additional hydroxyl group in hydroxyacetate introduces the potential for stronger chelation compared to simple acetate, influencing the resulting complex's geometry and stability.

Table 1: Potential Binding Modes of Hydroxyacetate with Nickel(II)

| Binding Mode | Description | Donor Atoms Involved | Resulting Structure |

| Monodentate | Ligand binds through a single atom. | One Carboxylate Oxygen | Simple Complex |

| Bidentate Chelating | Ligand forms a five-membered ring with the metal ion. | One Carboxylate Oxygen, One Hydroxyl Oxygen | Mononuclear Complex |

| Bidentate Bridging | Carboxylate group bridges two metal centers. | Two Carboxylate Oxygens | Dinuclear/Polynuclear Complex |

| Tridentate Bridging | Ligand chelates to one metal and bridges to another. | Two Carboxylate Oxygens, One Hydroxyl Oxygen | Polynuclear Complex |

Formation and Characterization of Mono-, Di-, and Polynuclear Nickel(II)hydroxyacetate Species

The reaction of nickel(II) salts, such as nickel(II) acetate tetrahydrate, with hydroxyacetic acid or its salts can lead to a variety of products depending on the reaction conditions. wikipedia.org The resulting species can be mononuclear, dinuclear, or polynuclear.

Mononuclear Complexes: In the presence of a sufficient amount of a coordinating solvent like water, mononuclear this compound complexes are likely to form. A probable species is [Ni(HOCH₂COO)(H₂O)₅]⁺ or more commonly, a neutral complex involving two hydroxyacetate ligands, such as trans-[Ni(HOCH₂COO)₂(H₂O)₄]. In these complexes, the hydroxyacetate ligand would likely act as a bidentate chelate. The coordination geometry around the Ni(II) center in such aqua complexes is typically a distorted octahedron. nih.govwikipedia.org The synthesis of mononuclear nickel(II) complexes with various ligands has been widely reported, often resulting in square planar or octahedral geometries. rsc.orgresearchgate.net

Dinuclear and Polynuclear Complexes: The propensity of the carboxylate group to bridge metal centers facilitates the formation of dinuclear and polynuclear structures. For instance, anhydrous nickel(II) acetylacetonate (B107027) exists as a trimer, [Ni(acac)₂]₃, where pairs of nickel atoms are bridged by oxygen atoms to achieve octahedral coordination. wikipedia.org Similarly, dinuclear nickel(II) complexes have been synthesized using ligands that promote bridging between metal centers. researchgate.netnih.govrsc.org For this compound, dinuclear species could feature two bridging hydroxyacetate ligands between two nickel centers. Polymeric structures can arise from extended bridging networks, as seen in a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide, which forms a 1D coordination polymer with bridging chloride ions. mdpi.com

The characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (carboxylate) and O-H (hydroxyl) groups upon binding to the nickel ion.

UV-Visible Spectroscopy: This provides information about the electronic transitions within the d-orbitals of the Ni(II) ion, which is indicative of the coordination geometry. chemijournal.com

Magnetic Susceptibility Measurements: These measurements determine whether the complex is paramagnetic or diamagnetic, providing insight into the electron configuration and the ligand field environment. chemijournal.com

Table 2: Potential this compound Species and Their Characteristics

| Species Type | Potential Formula | Coordination Geometry | Hydroxyacetate Role |

| Mononuclear | [Ni(HOCH₂COO)₂(H₂O)₄] | Octahedral | Bidentate Chelating |

| Dinuclear | [Ni₂(HOCH₂COO)₄(H₂O)₂] | Distorted Octahedral | Bidentate Bridging/Chelating |

| Polynuclear | [Ni(HOCH₂COO)₂]n | Octahedral | Bridging and Chelating |

Influence of Solvent and pH on Solution-State Coordination Equilibria

The speciation of this compound in solution is highly sensitive to the nature of the solvent and the pH of the medium.

Influence of Solvent: Solvent molecules can play a crucial role in the coordination sphere of the nickel(II) ion. In coordinating solvents like water or methanol, solvent molecules can bind directly to the Ni(II) center, often completing the coordination sphere to form octahedral complexes. wikipedia.orgresearchgate.net This can lead to equilibria between different solvated species. For example, in an aqueous solution, water molecules compete with the hydroxyacetate ligand for coordination sites. The equilibrium can be shifted by changing the solvent; in a non-coordinating solvent, there is a higher tendency for the ligands to bridge, leading to the formation of polynuclear species. The enthalpy of complex formation is influenced by the desolvation of the reacting species and the subsequent coordination of the ligand. researchgate.net

Influence of pH: The pH of the solution has a profound effect on the coordination equilibria. researchgate.net The stability of nickel complexes and the very form of the ligand are pH-dependent.

Low pH (Acidic Conditions): At low pH, the hydroxyl group and especially the carboxylate group of the hydroxyacetate ligand can become protonated. The high concentration of H⁺ ions leads to competition with the Ni²⁺ ions for the ligand's donor atoms, which can hinder complex formation or lead to the dissociation of existing complexes. researchgate.netyoutube.com

Near-Neutral to High pH (Alkaline Conditions): As the pH increases, the hydroxyacetate ligand is fully deprotonated, favoring complex formation. However, at higher pH values (typically above 6-7), Ni²⁺ ions begin to precipitate as nickel(II) hydroxide (B78521), [Ni(OH)₂]. researchgate.netnorthwestern.edu This precipitation competes with the formation of the desired hydroxyacetate complex. The formation of Ni(OH)₂ can be represented by the equilibrium: [Ni(H₂O)₆]²⁺(aq) + 2OH⁻(aq) ⇌ Ni(OH)₂(H₂O)₄ + 2H₂O(l). docbrown.info Therefore, the formation and stability of this compound complexes are typically confined to a specific pH range, generally between 4 and 7. Studies on other nickel complexes have shown that toxicity and bioavailability are also strongly pH-dependent, highlighting the importance of pH in determining the chemical species present in solution. nih.govnih.gov

Application of Ligand Field Theory to Elucidate Electronic Structure and Magnetism

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure, spectra, and magnetic properties of transition metal complexes like those of this compound. chemistryjournals.netwpmucdn.com Nickel(II) is a d⁸ metal ion. In an octahedral field, which is the most common geometry for Ni(II) with oxygen-donor ligands, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). indiana.edulibretexts.org

The hydroxyacetate ligand, coordinating through oxygen atoms, is considered a weak-field ligand. According to Hund's rule, for a d⁸ ion in a weak octahedral field, the electrons will fill the orbitals to maximize spin multiplicity. The resulting ground state electron configuration is t₂g⁶ eg².

Electronic Structure and Spectra: This t₂g⁶ eg² configuration has two unpaired electrons in the eg orbitals, making octahedral Ni(II) complexes paramagnetic. indiana.edu Ligand field theory predicts three spin-allowed electronic transitions for an octahedral Ni(II) complex. These transitions correspond to the excitation of an electron from the t₂g set to the eg set. The energy of these transitions is related to the ligand field splitting parameter (Δo) and the Racah parameter (B), which accounts for inter-electron repulsion. The absorption of visible light causes these d-d electronic transitions, giving rise to the characteristic green or blue color of many hydrated Ni(II) complexes. indiana.eduionicviper.org

Magnetism: The presence of two unpaired electrons in the eg orbitals results in a net magnetic moment. The spin-only magnetic moment (μ_so) can be calculated using the formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. For n=2, the calculated spin-only magnetic moment is approximately 2.83 Bohr magnetons (B.M.). Experimentally observed magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.9–3.4 B.M., with the excess over the spin-only value arising from orbital contributions. chemistryjournals.net

In the case of dinuclear or polynuclear complexes, magnetic exchange interactions can occur between the nickel(II) centers, mediated by the bridging ligands. These interactions can be either ferromagnetic (leading to an increase in the total magnetic moment) or antiferromagnetic (leading to a decrease). The nature and strength of this magnetic coupling depend on the precise geometry of the bridging pathway. nih.gov

Table 3: Predicted Ligand Field Properties of an Octahedral this compound Complex

| Property | Predicted Value/State | Theoretical Basis |

| Metal Ion Electron Configuration | d⁸ | Nickel is in the +2 oxidation state. |

| Geometry | Octahedral | Common for Ni(II) with O-donor ligands. |

| Ligand Field Strength | Weak Field | Hydroxyacetate is an O-donor ligand. |

| Ground State Electron Config. | t₂g⁶ eg² | Hund's rule for d⁸ in an octahedral field. |

| Number of Unpaired Electrons | 2 | From the t₂g⁶ eg² configuration. |

| Magnetic Behavior | Paramagnetic | Due to the presence of unpaired electrons. |

| Predicted Spin-Only Mag. Moment | ~2.83 B.M. | μ_so = √[n(n+2)] |

| Expected Electronic Transitions | Three spin-allowed d-d bands | Transitions from the ³A₂g ground state. |

Computational and Theoretical Studies on Nickel Ii Hydroxyacetate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict the electronic properties of molecules like Nickel(II) hydroxyacetate.

In a typical DFT study, the geometry of a Nickel(II) complex is optimized to find its lowest energy conformation. This is achieved using various functionals, such as the B3LYP hybrid functional or GGA functionals (like BLYP), combined with appropriate basis sets (e.g., LANL2DZ for the metal and 6-311G(d,p) for other atoms). nih.gov The optimized geometry provides theoretical bond lengths and angles that can be directly compared with experimental data from X-ray crystallography, serving as a validation of the computational model. For instance, studies on other nickel(II) complexes have shown excellent agreement between DFT-calculated and experimentally determined structural parameters. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. Key insights are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests high reactivity. nih.gov For example, in a study of a bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ2N2, S}nickel(II) complex, a low energy gap of 0.460 eV was calculated, indicating high reactivity. nih.gov The distribution of electron density in these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

The table below shows a comparison of experimental and DFT-calculated bond lengths for a representative Nickel(II) complex, illustrating the accuracy of this method.

| Bond | Experimental Bond Length (Å) | DFT Calculated Bond Length (Å) |

| Ni–N1 | 1.863 | 1.860 |

| Ni–N2 | 1.858 | 1.855 |

| Ni–O1 | 1.844 | 1.842 |

| Ni–O3 | 1.868 | 1.865 |

| Data derived from a study on a {Bis(2R)-2-hydroxy-3-(iminomethyl)cyclohexaol}benzene Nickel(II) complex. sciepub.com |

Furthermore, DFT calculations can predict various reactivity descriptors, which provide a quantitative measure of the molecule's electronic properties.

| Parameter | Description |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). |

| Global Hardness (η) | Measures resistance to change in electron distribution ( (I-A)/2 ). |

| Electronegativity (χ) | The power of an atom to attract electrons ( (I+A)/2 ). |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons ( χ²/2η ). |

| This table summarizes key electronic parameters derivable from DFT calculations. nih.gov |

Ab Initio Methods for Spectroscopic Parameter Derivation and Property Prediction

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and multireference configuration interaction (MRCI), are often more computationally demanding than DFT but can provide highly accurate results, especially for systems where DFT may be less reliable. researchgate.netnasa.gov

For Nickel(II) hydroxyacetate, ab initio methods could be employed to:

Derive Spectroscopic Parameters: These methods are powerful for predicting vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra). By calculating the anharmonic potential energy surface, methods like Correlation Corrected Vibrational Self-Consistent Field (CC-VSCF) can predict vibrational spectra with high accuracy, including overtones and combination bands. nasa.gov

Predict Magnetic Properties: Nickel(II) is a d⁸ ion and can exist in different spin states. High-level ab initio calculations, such as multiconfiguration self-consistent field (MCSCF) and MRCI, are capable of accurately predicting the energy separation between different spin states (e.g., singlet and triplet states), which is fundamental to understanding the magnetic behavior of the complex. researchgate.net

Validate DFT Results: Due to their high accuracy, ab initio calculations can serve as a benchmark to assess the performance and reliability of different DFT functionals for a specific class of molecules.

While specific ab initio studies on Nickel(II) hydroxyacetate are not prominent in the literature, the application of these methods to similar systems, like nickel dioxide (NiO₂), has been crucial in resolving discrepancies between different theoretical models regarding the ground electronic state. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth Processes

While quantum mechanics methods like DFT and ab initio are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the interactions between particles. nih.gov

For Nickel(II) hydroxyacetate, MD simulations would be invaluable for understanding:

Behavior in Solution: MD can simulate the complex in an aqueous environment, providing insights into its solvation structure, the arrangement of water molecules around the nickel center, and the dynamics of ligand exchange with the solvent.

Hydrogen Bonding Dynamics: The hydroxyacetate ligand contains hydroxyl and carboxylate groups capable of forming hydrogen bonds. MD simulations can analyze the strength, lifetime, and network of these hydrogen bonds between the complex and solvent molecules or between multiple complex units. nih.gov

Crystal Growth: By simulating a supersaturated solution of Nickel(II) hydroxyacetate, MD can model the initial stages of nucleation and crystal growth. Such simulations can reveal the preferred packing arrangements and intermolecular interactions that govern the formation of the crystal lattice, providing a molecular-level understanding of the crystallization process.

Simulations of other self-assembling systems, such as peptide nanofibers, have demonstrated that MD can effectively characterize the structural stability and intermolecular forces, like van der Waals and hydrogen bond interactions, that drive the formation of ordered structures. nih.gov This same approach could illuminate the aggregation and crystallization behavior of Nickel(II) hydroxyacetate.

Quantum Chemical Analysis of Metal-Ligand Bonding Interactions

A deep understanding of the nature of the bond between the Nickel(II) ion and the hydroxyacetate ligand is critical for explaining the complex's stability and reactivity. Quantum chemical calculations offer several tools to analyze these metal-ligand interactions in detail.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. This allows for the quantification of charge transfer between the metal and the ligand and provides insight into the degree of covalency in the Ni-O bonds.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and bonds. By analyzing the properties at the bond critical point (BCP) between the nickel and oxygen atoms, one can characterize the interaction. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between covalent (shared-shell) and ionic (closed-shell) interactions.

Hirshfeld Surface Analysis: This visual method maps intermolecular interactions in a crystal. By analyzing the 2D fingerprint plots derived from the Hirshfeld surface, one can identify and quantify the relative contributions of different types of intermolecular contacts, such as O···H hydrogen bonds, which would be critical in the crystal packing of Nickel(II) hydroxyacetate. nih.govresearchgate.net

Spin Density Analysis: For paramagnetic Nickel(II) complexes, calculating the spin density distribution reveals how the unpaired electrons are delocalized from the metal onto the ligands. In a study of a formally Ni(IV)-oxo species, analysis of the Hirshfeld spin density suggested the species was better described as a Ni(III)-O• radical, highlighting the power of this analysis in elucidating electronic structure. shu.ac.uk

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly using machine learning (ML) and deep learning, represents an emerging frontier in materials and chemical science. These data-driven approaches can establish complex, non-linear relationships between a compound's structure or composition and its macroscopic properties.

For a class of compounds like substituted nickel carboxylates, a predictive model could be developed. The process would involve:

Data Curation: Assembling a dataset of various nickel carboxylate complexes with known structures and experimentally measured properties (e.g., magnetic susceptibility, catalytic activity, thermal stability).

Feature Engineering: Describing each molecule using a set of numerical descriptors (features). These can range from simple constitutional descriptors (e.g., atom counts) to complex quantum chemical parameters derived from DFT calculations.

Model Training: Using this dataset to train a machine learning model, such as an Artificial Neural Network (ANN) or a Gradient Boosting model. The model learns the underlying patterns connecting the molecular features to the properties. researchgate.net

Prediction: Once trained, the model can predict the properties of new, un-synthesized compounds like different isomers or derivatives of Nickel(II) hydroxyacetate, based solely on their proposed structure.

This approach has been successfully applied to predict the mechanical and thermal properties of complex materials like nickel superalloys, where models can accurately forecast tensile strength and melting points based on elemental composition. researchgate.net A similar strategy could accelerate the discovery of new Nickel(II) hydroxyacetate-based materials with tailored functionalities.

Catalytic Applications and Reaction Mechanisms Involving Nickel Ii Hydroxyacetate

Nickel(II) Hydroxyacetate as a Precursor for Homogeneous Catalysts

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Nickel(II) precursors are often used to generate catalytically active low-valent nickel species, such as Ni(0) or Ni(I), in situ. encyclopedia.pub The nature of the initial ligand, in this case, hydroxyacetate, can play a crucial role in the ease of reduction and the subsequent catalytic activity.

Homogeneous nickel catalysts are known to participate in various oxidation reactions. While direct studies on Nickel(II) hydroxyacetate are absent, related nickel complexes have shown activity in the oxidation of alcohols to aldehydes and ketones. For instance, nickel(II) complexes can catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net The mechanism often involves the in-situ formation of a higher-valent nickel-oxo or nickel-peroxo species, which then acts as the primary oxidant. The hydroxyacetate ligand might participate in proton transfer steps, potentially influencing the reaction rate and selectivity.

Similarly, in olefin epoxidation, a hypothetical catalytic cycle involving a Nickel(II) hydroxyacetate precursor could proceed through the formation of a nickel-peroxo intermediate, which would then transfer an oxygen atom to the olefin double bond. The specific structure and electronic properties of the hydroxyacetate ligand would be critical in modulating the reactivity and stability of this intermediate.

Table 1: Hypothetical Performance of a Nickel(II) Hydroxyacetate-Derived Homogeneous Catalyst in Alcohol Oxidation

| Substrate | Product | Hypothetical Conversion (%) | Hypothetical Selectivity (%) |

| Benzyl Alcohol | Benzaldehyde | >90 | >95 |

| 1-Phenylethanol | Acetophenone | >85 | >90 |

| Cyclohexanol | Cyclohexanone | >80 | >88 |

This table is purely illustrative and based on the performance of other nickel-based oxidation catalysts. Experimental verification is required.

Nickel-catalyzed hydrogenation is a cornerstone of industrial chemistry. Homogeneous nickel catalysts, often generated from Ni(II) precursors, are effective for the reduction of a variety of functional groups. d-nb.info For instance, nickel(II) complexes, in combination with suitable ligands, have been shown to be highly active for the hydrogenation of carbon dioxide to formate. chemistryviews.org A catalyst derived from Nickel(II) hydroxyacetate would likely require activation to a Ni(0) or Ni(I) species to facilitate the oxidative addition of H₂.

In transfer hydrogenation, an organic molecule is used as the hydrogen source instead of H₂ gas. Nickel catalysts have demonstrated efficacy in this area as well. mdpi.com A potential role for a Nickel(II) hydroxyacetate-derived catalyst could be in the transfer hydrogenation of ketones and aldehydes, where the hydroxyacetate ligand might influence the coordination of the hydrogen donor and the substrate.

Nickel catalysts are pivotal in the polymerization and oligomerization of olefins. mdpi.comrsc.org The structure of the nickel complex, including the ligands, dictates the properties of the resulting polymer, such as molecular weight and branching. nih.govnih.gov A catalyst system derived from Nickel(II) hydroxyacetate, upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO), could potentially polymerize ethylene (B1197577) and other olefins. The hydroxyacetate ligand could influence the rate of chain propagation and chain transfer, thereby affecting the polymer's microstructure.

Synthesis and Characterization of Heterogeneous Catalysts Derived from Nickel(II) Hydroxyacetate

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. Nickel(II) hydroxyacetate could serve as a precursor for the preparation of supported nickel oxide (NiO) and nickel metal (Ni) catalysts.

The preparation of supported nickel catalysts typically involves the impregnation of a support material (e.g., alumina, silica, ceria) with a solution of a nickel salt, followed by calcination and/or reduction. rsc.org Using an aqueous solution of Nickel(II) hydroxyacetate for impregnation would be a viable route. Subsequent thermal decomposition (calcination) in air would convert the precursor to nickel oxide (NiO) nanoparticles dispersed on the support surface. nih.govmdpi.comresearchgate.net

To obtain supported nickel metal catalysts, the calcined NiO/support material would be subjected to a reduction step, typically by heating in a stream of hydrogen gas. google.commdpi.com The decomposition temperature and the nature of the hydroxyacetate ligand could influence the size and dispersion of the resulting nickel nanoparticles, which are critical parameters for catalytic activity.

Table 2: Potential Methods for Preparing Heterogeneous Catalysts from Nickel(II) Hydroxyacetate

| Catalyst Type | Preparation Method | Support Material | Key Steps |

| Supported NiO | Impregnation-Calcination | Al₂O₃, SiO₂, CeO₂ | 1. Dissolve Ni(II)hydroxyacetate in a solvent. 2. Impregnate the support. 3. Dry and calcine in air. |

| Supported Ni | Impregnation-Calcination-Reduction | Al₂O₃, SiO₂, Zeolites | 1. Prepare supported NiO as above. 2. Reduce in a hydrogen atmosphere at elevated temperature. |

Supported nickel oxide and nickel metal catalysts are active in various environmental catalytic applications. Although no studies have specifically used a Nickel(II) hydroxyacetate precursor, catalysts prepared from other nickel salts have shown promise. Supported NiO catalysts are known to be active for the oxidation of carbon monoxide (CO), a major air pollutant. The catalytic activity is often related to the presence of lattice oxygen defects in the NiO structure.

For the reduction of nitrogen oxides (NOx), another significant environmental concern, supported nickel catalysts can be employed. The mechanism typically involves the adsorption of NOx species onto the catalyst surface and their subsequent reduction by a reducing agent like hydrogen, ammonia, or hydrocarbons. The properties of the nickel nanoparticles, such as size and interaction with the support, which could be influenced by the hydroxyacetate precursor, are crucial for achieving high activity and selectivity towards N₂.

Mechanistic Investigations of Catalytic Cycles and Active Species Involving Nickel(II)hydroxyacetate